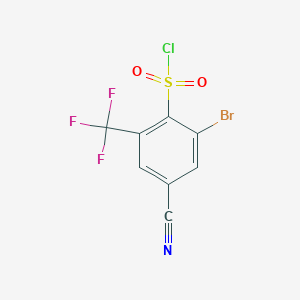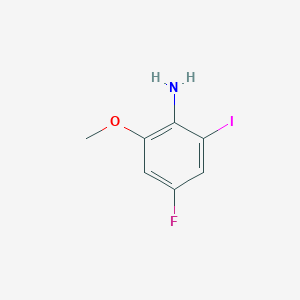
AZD3458
Übersicht
Beschreibung
AZD3458 is a highly selective inhibitor of phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ). This compound has shown significant potential in promoting anti-tumor immune responses and reversing resistance to immunotherapy in preclinical models . PI3Kγ is a key regulator of immune cell proliferation, survival, migration, and activation, making this compound a promising candidate for treating various diseases, including cancer .
Wirkmechanismus
Target of Action
The primary target of (S)-N-(5-(2-(1-cyclopropylethyl)-7-(methylsulfonyl)-1-oxoisoindolin-5-yl)-4-methylthiazol-2-yl)acetamide, also known as AZD3458, is the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ) . PI3Kγ is a key regulator of immune cell proliferation, survival, migration, and activation .
Mode of Action
This compound inhibits the isolated gamma enzyme with an IC50 of 7.9nM, and phosphorylation of Akt in cells with an IC50 of 8nM . It is selective against catalytic subunits alpha, beta, and delta . This inhibition of PI3Kγ leads to a decrease in the activation of downstream signaling pathways, including the Akt pathway .
Biochemical Pathways
The inhibition of PI3Kγ by this compound affects several biochemical pathways. PI3Kγ inhibitors have the potential to treat a variety of diseases including respiratory, inflammatory, metabolic disorders, and cancer . In the context of cancer, PI3Kγ inhibition re-polarizes macrophages to an immuno-stimulatory phenotype, activating a T-cell mediated tumor immune response .
Pharmacokinetics
The pharmacokinetic properties of this compound are suitable for oral administration . .
Result of Action
The result of this compound’s action is a remodeling of the tumor microenvironment. It decreases tumor-associated macrophages by 20% compared to vehicle and reduces overall protein expression of immunosuppressive markers CD206 and PD-L1 . In addition, this compound reduces MDSC/neutrophil activation and promotes cytotoxic T-cell activation in vivo, measured by GzmB and Perforin mRNA and protein expression .
Action Environment
It is known that this compound has shown greater anti-tumor effects when administered in combination with checkpoint inhibitors such as α-pd-1 or α-pd-l1 antibodies in 4t1, llc, ct-26, and mc-38 mouse syngeneic models . This suggests that the tumor microenvironment and the presence of other therapeutic agents can influence the efficacy of this compound.
Vorbereitungsmethoden
The synthesis of AZD3458 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes and reaction conditions are optimized to achieve high purity and yield. Industrial production methods focus on scaling up the synthesis while maintaining the quality and consistency of the compound .
Analyse Chemischer Reaktionen
AZD3458 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen mit gängigen Reagenzien eingehen, was zur Bildung von substituierten Derivaten führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
AZD3458 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Rolle von PI3Kγ in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Proliferation, das Überleben, die Migration und die Aktivierung von Immunzellen.
Medizin: Als potenzielles Therapeutikum zur Behandlung von Krebs und anderen Krankheiten untersucht, indem die antitumorale Immunantwort gefördert und die Resistenz gegen Immuntherapie umgekehrt wird.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf PI3Kγ abzielen
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv das Enzym PI3Kγ hemmt. Diese Hemmung führt zur Repolarisierung von Makrophagen zu einem immunstimulatorischen Phänotyp, wodurch eine T-Zell-vermittelte Tumorimmunantwort aktiviert wird. Die Verbindung hemmt die Phosphorylierung von Akt in Zellen, was ein wichtiger Schritt im PI3Kγ-Signalweg ist. Dies führt zur Umgestaltung des Tumormikromilieus, wodurch tumorassoziierte Makrophagen reduziert und die Aktivierung von zytotoxischen T-Zellen gefördert werden .
Vergleich Mit ähnlichen Verbindungen
AZD3458 ist einzigartig in seiner hohen Spezifität für PI3Kγ, mit einer zellulären IC 50 von 8 nM und einer 100-fachen Selektivität gegenüber PI3Kδ . Ähnliche Verbindungen umfassen andere PI3Kγ-Inhibitoren, wie zum Beispiel:
IPI-549: Ein weiterer selektiver PI3Kγ-Inhibitor mit ähnlichen Antitumoreigenschaften.
TG100-115: Ein dualer PI3Kγ- und PI3Kδ-Inhibitor mit breiterer Selektivität.
AS-605240: Ein selektiver PI3Kγ-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.
Im Vergleich zu diesen Verbindungen hat this compound eine höhere Wirksamkeit gezeigt, die Tumorresistenz gegen Immuntherapie umzukehren und die antitumorale Immunantwort zu fördern .
Eigenschaften
IUPAC Name |
N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-10-18(28-20(21-10)22-12(3)24)14-7-15-9-23(11(2)13-5-6-13)19(25)17(15)16(8-14)29(4,26)27/h7-8,11,13H,5-6,9H2,1-4H3,(H,21,22,24)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQUFWFUOVDUIO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)C(C)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)[C@@H](C)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AZD3458 and its impact on the tumor microenvironment?
A1: this compound is a highly selective inhibitor of the PI3Kγ isoform. [, ] PI3Kγ plays a crucial role in regulating immune cell function, particularly in macrophages. By inhibiting PI3Kγ, this compound promotes the repolarization of macrophages from an immunosuppressive to an immunostimulatory phenotype. [, ] This shift in macrophage function leads to several changes in the tumor microenvironment (TME), including:
- Reduced immunosuppressive markers: this compound treatment has been shown to decrease the expression of immunosuppressive markers like CD206 on tumor-associated macrophages (TAMs). []
- Increased cytotoxic T cell activation: this compound enhances the activation of cytotoxic T cells, evidenced by increased expression of markers like GzmB. [, ]
- Reduced MDSC/neutrophil activation: The compound also diminishes the activation of myeloid-derived suppressor cells (MDSCs) and neutrophils, further contributing to a less immunosuppressive TME. []
Q2: How does this compound impact the efficacy of checkpoint inhibitors in preclinical cancer models?
A2: Preclinical studies demonstrate that this compound enhances the anti-tumor activity of immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis. [, ] This enhanced efficacy stems from this compound's ability to remodel the TME, making it more conducive to checkpoint inhibitor activity. Specifically, by reducing immunosuppressive cells and signals while promoting cytotoxic T cell activation, this compound helps overcome resistance mechanisms that often limit the effectiveness of checkpoint inhibitors. [, ]
Q3: Have quantitative systems pharmacology (QSP) models been used to study this compound, and if so, what insights have they provided?
A3: Yes, researchers have developed QSP models to investigate the mechanistic underpinnings of this compound's effects, particularly in combination with checkpoint inhibitors. [] These models incorporate data on this compound's pharmacokinetics, target engagement, and impact on various immune cell populations and signaling pathways within the TME. [] The models have successfully described tumor growth dynamics observed in preclinical studies and provided valuable insights into the synergistic interactions between this compound and checkpoint inhibitors. [] Furthermore, these models are being employed to optimize dosing and scheduling strategies for this combination therapy in clinical trials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-O-tert-butyl 6a-O-ethyl 3a-(trifluoromethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5,6a-dicarboxylate](/img/structure/B1460568.png)

![7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide](/img/structure/B1460570.png)




